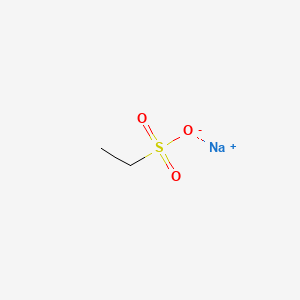
Sodium Ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Ethanesulfonate is a chemical compound with the formula C2H5NaO3S . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is commonly used as a surfactant, flux, and flame retardant . As a surfactant, it can be used in the manufacture of detergents, cleaners, softeners, and emulsifiers .
Chemical Reactions Analysis
Methanesulfonic acid (MSA), a related compound, can react with metal halides (e.g., sodium chloride) in ambient aerosols to form methanesulfonate salts (e.g., sodium methanesulfonate, CH3SO3Na) . MSA and its salts accumulate near the aerosol surface due to their surface activities, which make them available to heterogeneous oxidation at the gas–aerosol interface by oxidants such as hydroxyl (OH) radicals .科学的研究の応用
Water-Soluble Conductive Polymers
Sodium ethanesulfonate derivatives, like sodium poly(2-(3-thienyloxy)ethanesulfonate), have been synthesized for creating water-soluble, highly conducting polymers. These polymers exhibit reversible, air-catalyzed oxidation reactions due to their low oxidation potentials, leading to stable, highly conductive materials. This characteristic makes them suitable for applications in electronic and photonic devices (Chayer, Faid, & Leclerc, 1997).
Photovoltaic Properties in Solar Cells
This compound (SES) has shown significant improvements in the performance of dye-sensitized solar cells (DSSCs). When used to modify photoelectrode surfaces, SES leads to increased open circuit voltage, short circuit current, and fill factor, enhancing overall power conversion efficiency. This improvement is attributed to the suppression of interfacial charge recombination, which results in longer electron lifetimes (Kim et al., 2017).
Ion-Selective Electrodes
This compound derivatives are used in the fabrication of ion-selective electrodes (ISEs), particularly for silver ions. These electrodes are created by electropolymerizing ethylenedioxythiophene with this compound derivatives as doping ions. Their use in potentiometric sensors demonstrates potential applications in chemical sensing and environmental monitoring (Mousavi et al., 2008).
Surface Modification and Micelle Formation
Studies on this compound and its derivatives have been conducted to understand their role in micelle formation and surface modification in various systems. These studies are crucial for applications in pharmaceuticals, cosmetics, and food industries, where micelle formation plays a vital role in the solubilization and delivery of active ingredients (Kawai et al., 1992).
Conductometric and Volumetric Studies
Conductometric and volumetric studies on this compound derivatives, such as sodium l,2-bis(2-ethylhexyloxycarbonyl)ethanesulfonate, provide insights into their ionization, hydration, aggregation, and coagulation properties. These properties are fundamental for understanding their behavior in various solvent systems, which is critical for industrial applications like paints, coatings, and lubricants (Manabe et al., 1995).
Safety and Hazards
Sodium Ethanesulfonate may be harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
| { "Design of the Synthesis Pathway": "Sodium Ethanesulfonate can be synthesized by the reaction of ethanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "Ethanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve ethanesulfonic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution to remove any impurities", "Evaporate the filtrate to obtain Sodium Ethanesulfonate as a solid" ] } | |
CAS番号 |
5324-47-0 |
分子式 |
C2H6NaO3S |
分子量 |
133.12 g/mol |
IUPAC名 |
sodium;ethanesulfonate |
InChI |
InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5); |
InChIキー |
QDPMLKBAQOZXEF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCS(=O)(=O)O.[Na] |
その他のCAS番号 |
5324-47-0 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium Ethanesulfonate impact the performance of dye-sensitized solar cells (DSSCs)?
A: Research indicates that this compound (SES) can enhance the performance of DSSCs by modifying the surface of Titanium Dioxide (TiO2) photoelectrodes. [] When a TiO2 film is treated with an aqueous SES solution, it leads to an increase in open circuit voltage (Voc), short circuit current (Jsc), and fill factor (FF), ultimately resulting in a higher power conversion efficiency. [] This improvement is attributed to SES suppressing the recombination of photo-injected electrons with I3− ions at the TiO2 interface, thereby extending the electron lifetime. []
Q2: Can this compound influence molecular transport across lipid bilayers?
A: Yes, studies utilizing Second Harmonic Generation (SHG) have demonstrated that this compound can affect the transport rate of organic cations, such as Malachite Green (MG), across Dioleoylphosphatidylglycerol (DOPG) liposome bilayers. [] Notably, the transport rate is independent of the concentration of this compound, unlike inorganic counterions like Chloride or Bromide. [] This suggests that the specific chemical nature of the counterion plays a crucial role in modulating molecular transport across lipid membranes.
Q3: How do substituents on the ethanesulfonate moiety affect the 33S NMR chemical shifts?
A: Research using 33S Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the electronic properties of substituents on the ethanesulfonate group significantly influence the 33S NMR chemical shifts. [] Electron-withdrawing substituents lead to an upfield shift of the 33S resonance, a phenomenon known as the reverse chemical shift effect. [] Density Functional Theory (DFT) calculations and Natural Chemical Shielding (NCS) analysis reveal that this effect primarily stems from changes in the paramagnetic contribution to the sulfur shielding constant. [] These variations arise from changes in electron density at the sulfur nucleus due to the polarization of S-C and S-O bonds within the -C-SO3- moiety induced by different substituents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



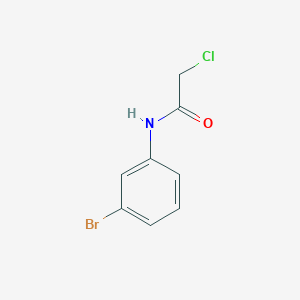
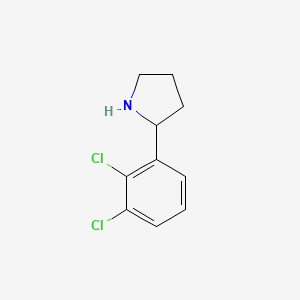
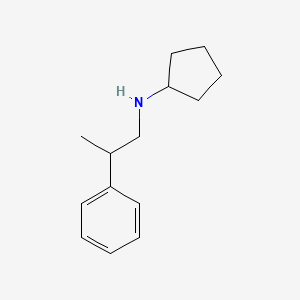
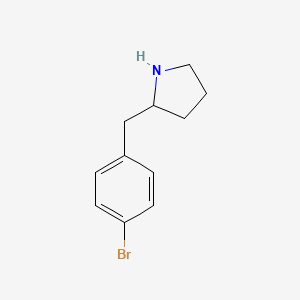
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)


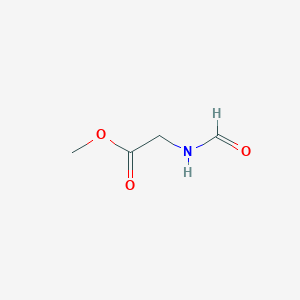

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)
![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)
